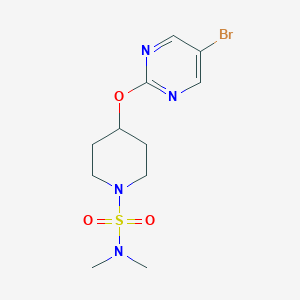
Acide méthoxyiminoacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyimino-acetic acid is an organic compound with the molecular formula C3H5NO3 It is characterized by the presence of a methoxyimino group attached to an acetic acid moiety
Applications De Recherche Scientifique
Methoxyimino-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Methoxyimino-acetic acid derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
Biochemical Pathways
It is known that acetic acid, a related compound, is involved in various metabolic processes, including the tricarboxylic acid (tca) cycle .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methoxyimino-acetic acid is currently unknown .
Result of Action
It is known that changes in acidity can affect cell membrane properties, which could potentially be a result of methoxyimino-acetic acid’s action .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence the action of Methoxyimino-acetic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxyimino-acetic acid can be synthesized through several methods. One common approach involves the reaction of a compound with a formula (I) structure and methoxamine reactant salt. The reaction mixture undergoes basic hydrolysis, followed by the addition of ammonia to form methoxyimino-acetic acid ammonium salts . Another method involves the synthesis of cefotaxime from diethyl thiophosphoryl (methoxyimino) acetate and 7-aminocephalosporinic acid .
Industrial Production Methods
Industrial production of methoxyimino-acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, ammonium salt formation, and purification through techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxyimino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert methoxyimino-acetic acid into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving methoxyimino-acetic acid include N-bromosuccinimide for bromination reactions , and various bases like sodium hydroxide for hydrolysis reactions . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and yield of these reactions.
Major Products Formed
The major products formed from reactions involving methoxyimino-acetic acid depend on the type of reaction and the reagents used. For example, benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester results in the formation of (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester .
Comparaison Avec Des Composés Similaires
Methoxyimino-acetic acid can be compared with other similar compounds, such as:
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid: This compound is used in the synthesis of cephalosporin antibiotics and shares structural similarities with methoxyimino-acetic acid.
2-(Methoxyimino)-2-furyl acetic acid: Another related compound with similar functional groups and chemical properties.
Propriétés
Numéro CAS |
88012-58-2 |
|---|---|
Formule moléculaire |
C3H5NO3 |
Poids moléculaire |
103.08 g/mol |
Nom IUPAC |
2-methoxyiminoacetic acid |
InChI |
InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6) |
Clé InChI |
MIHIJWOEDDPOLG-UHFFFAOYSA-N |
SMILES |
CON=CC(=O)O |
SMILES canonique |
CON=CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2359346.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2359348.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)


![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)


![Imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2359360.png)


![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2359365.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2359367.png)
![2-[(4-{[(4-fluoroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2359369.png)
